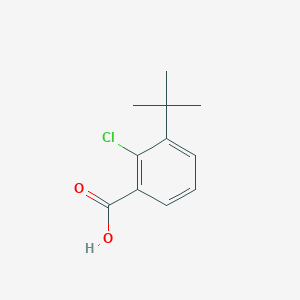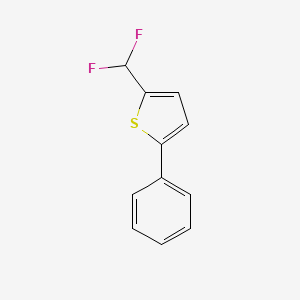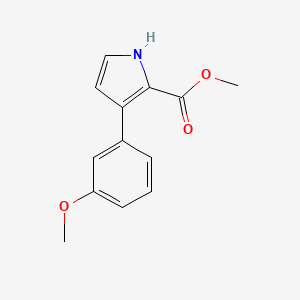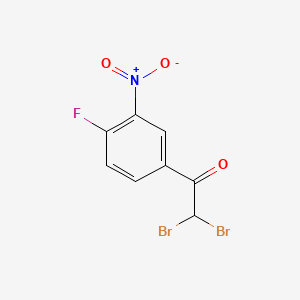
2,2-dibromo-1-(4-fluoro-3-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dibromo-1-(4-fluoro-3-nitrophenyl)ethanone is an organic compound with the molecular formula C8H4Br2FNO3 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(4-fluoro-3-nitrophenyl)ethanone typically involves the bromination of 1-(4-fluoro-3-nitrophenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure the selective bromination at the alpha position of the ethanone group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-dibromo-1-(4-fluoro-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups replacing the bromine atoms.
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of carboxylic acids from the ethanone group.
Aplicaciones Científicas De Investigación
2,2-dibromo-1-(4-fluoro-3-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-dibromo-1-(4-fluoro-3-nitrophenyl)ethanone involves its interaction with various molecular targets. The presence of reactive functional groups allows it to participate in different chemical reactions, potentially modifying biological molecules or pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,2-dibromo-1-(4-chloro-3-nitrophenyl)ethanone: Similar structure but with a chlorine atom instead of fluorine.
2,2-dibromo-1-(4-fluoro-3-aminophenyl)ethanone: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2,2-dibromo-1-(4-fluoro-3-nitrophenyl)ethanone is unique due to the combination of bromine, fluorine, and nitro groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
Propiedades
Fórmula molecular |
C8H4Br2FNO3 |
|---|---|
Peso molecular |
340.93 g/mol |
Nombre IUPAC |
2,2-dibromo-1-(4-fluoro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2FNO3/c9-8(10)7(13)4-1-2-5(11)6(3-4)12(14)15/h1-3,8H |
Clave InChI |
MBGHGJOUYJVNJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)C(Br)Br)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13709157.png)



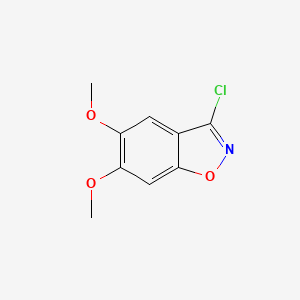
![6-Bromo-3-oxabicyclo[3.1.0]hexane](/img/structure/B13709192.png)
![N-Boc-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanamine](/img/structure/B13709196.png)

